N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, reduce inflammation, and regulate glucose metabolism. It has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide in lab experiments is its high potency and specificity. This compound has a high affinity for specific targets, making it an excellent tool for investigating the molecular mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the accuracy and reliability of the experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide. One of the main directions is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to develop new and more efficient synthesis methods for this compound to improve its availability and reduce its cost. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound to ensure its safety and reliability in lab experiments.
Synthesemethoden
The synthesis of N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide involves several steps. The first step involves the reaction of 4-benzyl-5-mercapto-4H-1,2,4-triazole with 2-(2-chloroethoxy)-1,3-dimethylbenzene to form 4-benzyl-5-{[2-(2-chloroethoxy)-1,3-dimethylbenzene]sulfanyl}-4H-1,2,4-triazole. The second step involves the reaction of 4-benzyl-5-{[2-(2-chloroethoxy)-1,3-dimethylbenzene]sulfanyl}-4H-1,2,4-triazole with 4-(2,4-dichlorophenyl)benzoyl chloride to form N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide has shown potential applications in various scientific research studies. This compound is widely used as a research tool to investigate the molecular mechanisms of various diseases, including cancer, diabetes, and inflammation. It has also been used in drug discovery and development studies to identify potential therapeutic targets and drug candidates.
Eigenschaften
Molekularformel |
C30H29Cl2N5O2S |
---|---|
Molekulargewicht |
594.6 g/mol |
IUPAC-Name |
N-[4-[4-benzyl-5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C30H29Cl2N5O2S/c31-22-13-16-25(26(32)17-22)29(39)34-24-14-11-21(12-15-24)28-35-36-30(37(28)18-20-7-3-1-4-8-20)40-19-27(38)33-23-9-5-2-6-10-23/h1,3-4,7-8,11-17,23H,2,5-6,9-10,18-19H2,(H,33,38)(H,34,39) |
InChI-Schlüssel |
BFCMIXQXEKRISW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.